molecular formula C14H9Cl2NO B108733 6,9-Dichloro-2-methoxyacridine CAS No. 86-38-4

6,9-Dichloro-2-methoxyacridine

Cat. No.: B108733
CAS No.: 86-38-4
M. Wt: 278.1 g/mol
InChI Key: RYRNQWYNHLLOGX-UHFFFAOYSA-N
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Description

6,9-Dichloro-2-methoxyacridine is a halogenated heterocyclic compound with the molecular formula C14H9Cl2NO and a molecular weight of 278.13 g/mol . It is characterized by the presence of two chlorine atoms and a methoxy group attached to an acridine core. This compound is known for its applications in the synthesis of various derivatives and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,9-Dichloro-2-methoxyacridine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with phosgene to form 2-methoxyphenyl isocyanate, which is then cyclized with 2,4-dichlorobenzoyl chloride to yield the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6,9-Dichloro-2-methoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkyl halides, and organometallic compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are typically used under controlled conditions to achieve the desired transformations.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    9-Chloroacridine: Similar in structure but lacks the methoxy group and one chlorine atom.

    Acridine-9-carboxaldehyde: Contains an aldehyde group instead of the methoxy group.

    9-Aminoacridine: Features an amino group instead of the methoxy group and one chlorine atom.

Uniqueness

6,9-Dichloro-2-methoxyacridine is unique due to the presence of both chlorine atoms and the methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for the synthesis of a wide range of derivatives with diverse applications in research and industry.

Properties

IUPAC Name

6,9-dichloro-2-methoxyacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRNQWYNHLLOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235331
Record name 3,9-Dichloro-7-methoxyacridine
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Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-38-4
Record name 6,9-Dichloro-2-methoxyacridine
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Record name 3,9-Dichloro-7-methoxyacridine
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Record name 6,9-Dichloro-2-methoxyacridine
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Record name 6,9-Dichloro-2-methoxyacridine
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Record name 3,9-Dichloro-7-methoxyacridine
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Record name 3,9-dichloro-7-methoxyacridine
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Record name 3,9-DICHLORO-7-METHOXYACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of chlorine substitution in 6,9-Dichloro-2-methoxyacridine?

A1: The presence of chlorine atoms, particularly at the C(9) position, significantly influences the molecular structure of this compound. X-ray crystallography studies revealed that the addition of a chlorine atom at C(9) leads to a noticeable shortening of adjacent bonds compared to acridines with chlorine substitution solely at the C(6) position []. This structural modification can impact the molecule's interactions with biological targets.

Q2: How does the fluorescence of this compound derivatives change upon binding to proteins?

A2: Researchers synthesized derivatives of this compound, such as 9-(4′-Carboxyanilino)-6-chloro-2-methoxyacridine, to investigate their potential as fluorescence probes for drug-protein binding studies []. Interestingly, the fluorescence intensity of these derivatives, specifically 9-(4′-Carboxyanilino)-6-chloro-2-methoxyacridine, increased substantially upon binding to bovine serum albumin. This significant increase in fluorescence upon protein binding highlights the potential of these derivatives as valuable tools for studying drug-protein interactions.

Q3: Can this compound be used as a building block for more complex molecules with potential biological activities?

A3: Yes, this compound serves as a versatile starting material for synthesizing various derivatives with potential biological applications. One study successfully utilized this compound to create dimeric acridine-derived molecules designed to intercalate into nucleic acids []. These dimeric structures demonstrated potent antiviral activity against MS2 phages, highlighting the potential of using this compound as a scaffold for developing novel antiviral agents.

Q4: How does the stereochemistry of 6-chloro-9-(4'-diethylamino-1'-methylbutyl)-amino-2-methoxyacridine (quinacrine) influence its properties?

A5: Researchers successfully determined the absolute configuration of 6-chloro-9-(4'-diethylamino-1'-methylbutyl)-amino-2-methoxyacridine (quinacrine) enantiomers []. They demonstrated that each enantiomer, (−)-(R)-quinacrine and (+)−(S)-quinacrine, originates from the corresponding enantiomeric diamine precursor. This finding highlights the importance of stereochemistry in drug development, as different enantiomers can exhibit distinct biological activities and pharmacological profiles.

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